

NUC-7738: A Novel ProTide Reshaping the Tumor Microenvironment

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Compound of Interest

Compound Name: E738

Cat. No.: B1192673

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

NUC-7738 is a novel phosphoramidate ProTide of 3'-deoxyadenosine (cordycepin) engineered to overcome the pharmacological limitations of its parent nucleoside. By bypassing key cancer resistance mechanisms, NUC-7738 delivers high intracellular concentrations of the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP). This results in potent cytotoxic activity and significant modulation of the tumor microenvironment (TME). This guide provides a comprehensive overview of the mechanism of action, experimental validation, and clinical evaluation of NUC-7738, with a focus on its impact on the TME.

Introduction: Overcoming the Challenges of 3'-Deoxyadenosine

3'-deoxyadenosine (3'-dA), a naturally occurring nucleoside analog, has long been recognized for its anti-cancer properties. However, its clinical development has been hindered by rapid degradation by adenosine deaminase (ADA), poor cellular uptake, and reliance on adenosine kinase for activation. NUC-7738 is a ProTide designed to circumvent these resistance pathways. Its phosphoramidate moiety protects the nucleoside from deamination by ADA and facilitates its transport into cancer cells, where it is cleaved by intracellular enzymes to release the pre-activated monophosphate form.

Mechanism of Action: A Multi-faceted Approach to Cancer Therapy

NUC-7738 exerts its anti-tumor effects through a dual mechanism: direct cytotoxicity and modulation of the tumor microenvironment.

Direct Cytotoxicity: Inhibition of RNA Polyadenylation

Once inside the cancer cell, NUC-7738 is converted to its active triphosphate form, 3'-dATP. This molecule acts as a chain terminator during RNA synthesis, primarily by inhibiting polyadenylate polymerase (PAP). The disruption of RNA polyadenylation leads to widespread changes in gene expression, ultimately inducing apoptosis and inhibiting cell proliferation.

Modulation of the Tumor Microenvironment

NUC-7738 significantly alters the TME, transforming it from a pro-tumorigenic to an anti-tumorigenic state. This is achieved through several key actions:

- **Downregulation of the NF-κB Pathway:** NUC-7738 has been shown to attenuate the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival. By inhibiting this pathway, NUC-7738 can reduce the expression of pro-inflammatory cytokines and survival factors within the TME.
- **Disruption of Cancer Cell Metabolism:** The profound impact of NUC-7738 on gene expression extends to metabolic pathways, disrupting the metabolic adaptability of cancer cells within the nutrient-deprived TME.
- **Alteration of Protein Synthesis:** By interfering with RNA processing, NUC-7738 alters the proteomic landscape of cancer cells, affecting the expression of proteins involved in tumor progression and immune evasion.
- **Reduction of Immune Evasion:** NUC-7738 has been observed to reduce the mechanisms by which cancer cells evade the immune system, rendering them more susceptible to immune-mediated killing.

Preclinical and Clinical Evidence

In Vitro Cytotoxicity

NUC-7738 has demonstrated potent cytotoxic effects across a range of cancer cell lines, with IC50 values in the low micromolar range.

Cell Line	Cancer Type	IC50 (µM)
HAP1	-	< 10
Gastric Cancer Cell Lines	Gastric	< 10
Renal Cancer Cell Lines	Renal	< 10
Melanoma Cell Lines	Melanoma	< 10
Ovarian Cancer Cell Lines	Ovarian	< 10

Table 1: In Vitro Cytotoxicity of
NUC-7738 in Various Cancer
Cell Lines.

NuTide:701 Clinical Trial

A first-in-human Phase I/II clinical trial, NuTide:701 (NCT03829254), is evaluating the safety and efficacy of NUC-7738 in patients with advanced solid tumors and lymphoma. The trial has investigated NUC-7738 both as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab. Early results have shown that NUC-7738 is well-tolerated and demonstrates encouraging signs of anti-cancer activity.

Synergistic Effects

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